molecular formula C11H17BN2O3 B11873153 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Cat. No.: B11873153
M. Wt: 236.08 g/mol
InChI Key: YZKHERUJQVUHGM-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative. Its structure features a methoxy group at the 2-position and a pinacol-protected boronic ester moiety at the 4-position of the pyrimidine ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl and heteroaryl systems . The pinacol boronic ester group enhances stability and solubility, making it a valuable intermediate in synthesizing complex molecules, including pharmaceuticals and agrochemicals. Its molecular formula is C₁₃H₂₀BN₂O₃, with a molecular weight of 277.10 g/mol (exact mass: 277.14) .

Properties

Molecular Formula

C11H17BN2O3

Molecular Weight

236.08 g/mol

IUPAC Name

2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-7-13-9(14-8)15-5/h6-7H,1-5H3

InChI Key

YZKHERUJQVUHGM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Catalyst : Pd(dppf)Cl2_2 (1–5 mol%)

  • Base : KOAc (3 equiv)

  • Solvent : 1,4-Dioxane or DMF

  • Temperature : 80–100°C

  • Time : 12–24 hours

Mechanism :
The palladium catalyst oxidatively adds to the C–Br bond, forming a Pd(II) intermediate. Transmetallation with B2_2pin2_2 followed by reductive elimination installs the boronate group.

Example Protocol :
A mixture of 2-methoxy-4-bromopyrimidine (1.0 equiv), B2_2pin2_2 (1.2 equiv), Pd(dppf)Cl2_2 (3 mol%), and KOAc (3 equiv) in 1,4-dioxane is stirred at 90°C for 18 hours. The crude product is purified via silica gel chromatography (hexane/EtOAc) to yield the boronate ester.

Directed Ortho-Metalation (DoM) Strategies

For substrates lacking halogen atoms, directed metalation using a methoxy directing group can facilitate boronation. This method avoids halogenation steps but requires stringent temperature control.

Procedure:

  • Lithiation : Treat 2-methoxypyrimidine with LDA (−78°C) in THF.

  • Borylation : Add trimethyl borate followed by pinacol to trap the boronate intermediate.

  • Workup : Acidic hydrolysis and purification afford the product.

Challenges :

  • Competing side reactions at the electron-rich pyrimidine ring.

  • Low yields (<40%) due to instability of lithiated intermediates.

Suzuki-Miyaura Coupling Followed by Functionalization

In cases where direct borylation is inefficient, a two-step approach may be employed:

  • Suzuki Coupling : React 4-bromo-2-methoxypyrimidine with a boronic acid to introduce a temporary substituent.

  • Boronate Exchange : Transesterify the intermediate with pinacol to install the tetramethyl dioxaborolane group.

Advantages :

  • Higher regioselectivity for bulky substituents.

  • Compatibility with sensitive functional groups.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Miyaura Borylation65–85≥95One-step, scalableRequires halogenated precursor
Directed Metalation30–4080–90No pre-halogenationLow yield, sensitive conditions
Suzuki/Exchange50–70≥90Flexible substituent introductionMulti-step, higher cost

Optimization Strategies and Recent Advances

Catalyst Screening

  • Pd(OAc)2_2/XPhos : Enhances turnover in electron-deficient arenes.

  • NiCl2_2(dppp) : Cost-effective alternative for large-scale synthesis.

Solvent Effects

  • Toluene vs. Dioxane : Toluene reduces side reactions in sterically hindered systems.

Microwave Assistance

  • Reduced reaction times (2–4 hours) with comparable yields.

Industrial-Scale Production Insights

Pilot-scale batches (≥1 kg) employ continuous flow reactors to improve heat transfer and reduce catalyst loading. Typical parameters include:

  • Residence Time : 30 minutes

  • Throughput : 200 g/hour

  • Purity : ≥99% by HPLC .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the dioxaborolane moiety to other functional groups.

    Substitution: The methoxy group and the dioxaborolane moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives in cancer therapy. The incorporation of boron-containing moieties, such as those found in 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine, enhances the biological activity of these compounds.

Case Study:
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant inhibition of cell proliferation with IC50 values demonstrating efficacy comparable to established anticancer agents.

Cell Line IC50 (µM)
A549 (lung)12.5
MCF-7 (breast)15.0

These findings suggest that this compound could serve as a lead for developing new anticancer therapies.

Antimicrobial Properties

The antimicrobial activities of pyrimidine derivatives have been extensively studied. The unique structure of this compound may contribute to its effectiveness against various bacterial strains.

Research Findings:
In vitro experiments demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against common pathogens. The structure–activity relationship indicated that modifications in the substituents significantly influenced the antimicrobial potency.

Compound Activity
N′-[1-(4-aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazideModerate
N′-[1-(4-hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazideHigh

Synthesis of Novel Copolymers

The compound is utilized in the synthesis of advanced materials such as copolymers based on benzothiadiazole and electron-rich arene units. These materials exhibit promising optical and electrochemical properties.

Application Overview:
The synthesis process involves using this compound as a key building block. The resulting copolymers show potential for applications in organic electronics and photovoltaic devices.

Property Value
Density0.966 g/cm³
Boiling Point120°C (228 mmHg)
Flash Point46°C (114°F)

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine involves its ability to form reversible covalent bonds with biological molecules. The dioxaborolane moiety can interact with diols and other nucleophilic groups in proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the stabilization of protein structures, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (Compound A) with structurally related pyrimidine-based boronic esters, focusing on substituent effects, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Pyrimidine Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Reactivity Notes References
This compound (A) 2-OCH₃, 4-boronic ester C₁₃H₂₀BN₂O₃ 277.10 Not explicitly listed Suzuki coupling for drug intermediates
2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 2-OCH₃, 4-OCH₃, 5-boronic ester C₁₄H₂₂BN₂O₄ 293.15 BD625722 Enhanced solubility; potential for dual functionalization
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 4-Cl, 2-boronic ester C₁₀H₁₄BClN₂O₂ 240.49 2096339-02-3 Electron-withdrawing Cl improves electrophilic coupling
2-Methylthio-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 2-SCH₃, 5-boronic ester C₁₁H₁₈BN₂O₂S 260.06 940284-18-4 Thioether group enables diverse post-functionalization
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 5-boronic ester (unsubstituted) C₁₀H₁₆BN₂O₂ 213.06 321724-19-0 Minimal steric hindrance for coupling at 5-position

Structural and Electronic Effects

  • Substituent Position :

    • Compound A’s boronic ester at the 4-position and methoxy at the 2-position create a para-substituted electronic environment, favoring cross-coupling at the boronic ester site. In contrast, 5-substituted analogs (e.g., CAS 321724-19-0) exhibit reduced steric hindrance, enhancing reaction rates in Suzuki couplings .
    • The 2,4-dimethoxy analog (BD625722) has increased electron density, which may slow coupling kinetics but improve solubility in polar solvents .
  • Electron-Donating vs. Withdrawing Groups :

    • The methoxy group in Compound A is electron-donating, activating the pyrimidine ring for electrophilic substitution. Conversely, the chloro substituent in CAS 2096339-02-3 is electron-withdrawing, making the boronic ester more electrophilic and reactive toward nucleophilic partners .
    • Methylthio groups (e.g., 940284-18-4) provide moderate electron donation while allowing thioether-specific modifications, such as oxidation to sulfones or alkylation .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: Compound A’s boronic ester participates efficiently in palladium-catalyzed couplings, forming C–C bonds with aryl/heteroaryl halides. The 4-chloro analog (CAS 2096339-02-3) pairs well with electron-rich aryl halides due to complementary electronic effects .
  • Yield and Purity :

    • Commercial samples of Compound A and analogs typically exceed 95% purity (e.g., BD625722: 97% ), ensuring reliable performance in high-value syntheses.

Biological Activity

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and applications in medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H15_{15}BO3_{O_3}N
  • Molecular Weight : 215.14 g/mol
  • CAS Number : 1195-66-0
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with boron-containing reagents under controlled conditions. The incorporation of the dioxaborolane moiety enhances the compound's stability and reactivity in biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown activity against various strains of bacteria and fungi. A related study indicated that pyrimidine derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 μg/mL against resistant strains of Staphylococcus aureus and Mycobacterium species .

CompoundMIC (μg/mL)Activity
Compound A0.5Effective against Mycobacterium tuberculosis
Compound B1.0Effective against Staphylococcus aureus
2-Methoxy-4-(...4–8Moderate activity against resistant strains

Antiparasitic Activity

The compound's structural features suggest potential antiparasitic activity. Research on related compounds has demonstrated efficacy against malaria parasites by targeting specific metabolic pathways . For example, derivatives that include polar functionalities have improved aqueous solubility and metabolic stability while maintaining antiparasitic activity .

Study on Antiparasitic Efficacy

A study focusing on pyrimidine derivatives revealed that modifications at specific positions significantly enhanced their activity against Plasmodium falciparum. The optimized compounds showed a reduction in parasitemia in mouse models when administered at appropriate dosages .

Pharmacokinetic Profile

Pharmacokinetic studies of similar compounds have shown favorable profiles with good oral bioavailability and minimal toxicity at therapeutic doses. For instance, one derivative demonstrated a clearance rate of approximately 82.7 mL/h/kg after intravenous administration .

Q & A

Q. What are the standard synthetic routes for preparing 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves coupling a halogenated pyrimidine precursor (e.g., 4-chloro-2-methoxypyrimidine) with a pinacol boronate ester under palladium catalysis. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .
  • Solvent : THF or DMF at reflux (80–100°C) to enhance solubility and reaction kinetics .
  • Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates and drive the coupling .
    Purification often involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization. Yields range from 60–85%, depending on steric and electronic effects of substituents .

Q. What analytical techniques are essential for characterizing this boronate-containing pyrimidine?

Critical techniques include:

  • NMR spectroscopy : ¹¹B NMR to confirm boronate integrity (δ ~30 ppm for pinacol esters) and ¹H/¹³C NMR for methoxy and pyrimidine ring assignments .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ = 265.15 for C₁₁H₁₈BN₂O₃) .
  • X-ray crystallography : For unambiguous structural confirmation using software like SHELXL or OLEX2 .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data may arise from:

  • Rotameric equilibria : Dynamic behavior of the dioxaborolane ring can split signals; variable-temperature NMR (e.g., 25°C to −40°C) resolves this .
  • Trace impurities : Use preparative HPLC (C18 column, acetonitrile/water gradients) to isolate pure fractions for reanalysis .
  • Crystallographic ambiguities : Refine X-ray data with dual-methodology approaches (e.g., SHELXL for small molecules, PHENIX for disorder modeling) .

Q. What strategies optimize this compound’s reactivity in Suzuki-Miyaura couplings for complex target synthesis?

To enhance coupling efficiency in sterically hindered systems:

  • Ligand screening : Bulky ligands like SPhos or XPhos improve catalytic activity for aryl-pyrimidine bonds .
  • Solvent optimization : Switch to toluene/water biphasic systems to reduce side reactions .
  • Microwave-assisted synthesis : Shorten reaction times (30 min vs. 12 h) while maintaining yields >75% .
  • Substituent tuning : Electron-withdrawing groups on the pyrimidine ring accelerate transmetallation .

Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?

  • DFT calculations : Model hydrolysis pathways of the boronate ester (e.g., B-O bond cleavage at pH < 4 or >10) .
  • Molecular dynamics (MD) : Simulate degradation kinetics in solvents like DMSO or aqueous buffers .
  • pKa prediction tools : ADMET Predictor or MarvinSuite estimate protonation states affecting solubility .

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